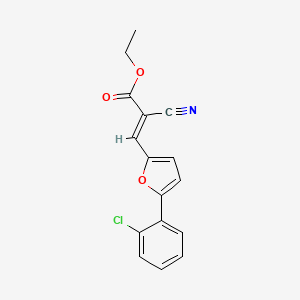

Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate

Descripción general

Descripción

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a cyano group at the 2-position, along with an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate and its derivatives. The synthesized compounds have been tested against various human cancer cell lines, including A549 (lung adenocarcinoma), HepG2 (liver cancer), and HT-29 (colorectal adenocarcinoma). The results indicated that these compounds exhibited significant cytotoxic activity, with IC50 values ranging from 77.78 to 169.6 µg/mL . Notably, compounds with substitutions at the para-position showed enhanced activity compared to those with ortho or meta substitutions.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 3e | 169.6 | HepG2 |

| 3i | 77.78 | HT-29 |

| 3d | Varies | A549 |

Material Science Applications

Beyond medicinal chemistry, this compound is also explored for its potential in material science. Its ability to form strong adhesive bonds makes it suitable for applications in adhesives and coatings. The cyanoacrylate functional group allows for rapid polymerization upon exposure to moisture, leading to durable materials that can be used in various industrial applications.

Synthesis Optimization

A significant study focused on optimizing the synthesis conditions for this compound using different catalysts and solvents. The use of DIPEAc was found to yield superior results compared to other catalysts like triethylamine and piperidine, achieving yields up to 96% . This optimization is crucial for scaling up production for commercial applications.

Comparative Studies on Substituents

Another case study examined the effect of various substituents on the anticancer activity of cyanoacrylates derived from ethyl cyanoacetate. Substituents such as -OMe and -Cl were shown to enhance cytotoxicity against specific cancer cell lines, indicating that structural modifications can significantly influence biological activity .

Mecanismo De Acción

The mechanism of action of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the cyano group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

- Ethyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate

- Ethyl (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Uniqueness

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Actividad Biológica

Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, chemical properties, biological activities, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula and a molecular weight of approximately 301.732 g/mol. The synthesis typically involves a Knoevenagel condensation reaction between ethyl cyanoacetate and 2-chlorobenzaldehyde in the presence of a base, followed by cyclization with furfural to form the furan ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyanoacrylate compounds, including this compound. Research indicates that cyanoacrylates exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The polymerization reaction of cyanoacrylates enhances their bactericidal effects, creating larger inhibitory zones around bacterial colonies in vitro .

| Bacterial Strain | Inhibitory Effect | Notes |

|---|---|---|

| Staphylococcus aureus | Significant | Enhanced by polymerization |

| Streptococcus pneumoniae | Significant | Enhanced by polymerization |

| Escherichia coli | Moderate | Inhibitory effect absent without polymerization |

| Pseudomonas aeruginosa | None | Resistant to cyanoacrylate effects |

Cytotoxicity Studies

Cytotoxicity assessments have shown that unpolymerized cyanoacrylates can exhibit higher toxicity to mammalian cells compared to their polymerized forms. A study demonstrated that the cytotoxic effects were dose-dependent, with unpolymerized forms leading to significant cell death in fibroblasts and macrophages . However, once polymerized, these compounds generally showed improved biocompatibility.

The mechanism of action for this compound involves its interaction with biological macromolecules. The cyano group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activities or disruption of cellular processes.

Case Studies

- Antibacterial Activity : A study involving cyanoacrylate tissue adhesives found that the active polymerization process significantly increased antibacterial properties against various pathogens. The research highlighted that the efficacy against Gram-positive bacteria was notably higher compared to Gram-negative strains .

- Cytotoxicity Assessment : In vivo studies indicated that while cyanoacrylates promoted effective tissue adhesion and mesh fixation during surgical procedures, they also elicited varying degrees of inflammatory responses depending on their formulation . The study concluded that careful selection of cyanoacrylate types could mitigate adverse effects while maximizing therapeutic benefits.

Propiedades

IUPAC Name |

ethyl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKISAJHXCFKKHS-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85460-06-6 | |

| Record name | ETHYL 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANOACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.